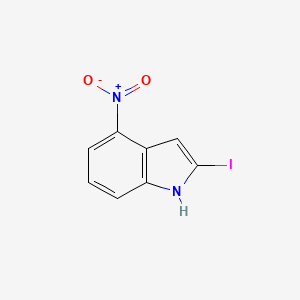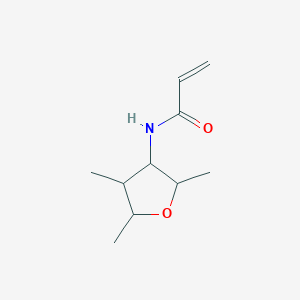
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide, also known as TMOA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been found to have unique properties that make it a valuable tool in the study of various biochemical and physiological processes.
Mécanisme D'action
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide works by binding to the TRPV1 ion channel and modulating its activity. This results in a decrease in the influx of calcium ions into the cell, which in turn leads to a decrease in the release of neurotransmitters that are involved in pain and inflammation.
Biochemical and Physiological Effects:
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has been found to have a number of biochemical and physiological effects. In addition to modulating the activity of the TRPV1 channel, N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has been found to have antioxidant properties and to inhibit the production of reactive oxygen species. N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is its ability to modulate the activity of the TRPV1 channel, which has implications for the treatment of pain and inflammation. N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is also relatively easy to synthesize and purify, making it a valuable tool for researchers. However, one limitation of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is that it has not yet been extensively studied in vivo, so its potential therapeutic applications are not yet fully understood.
Orientations Futures
There are a number of potential future directions for research on N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide. One area of interest is the study of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide's effects on other ion channels and receptors. Another area of interest is the development of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide derivatives with improved pharmacological properties. Additionally, further research is needed to determine the potential therapeutic applications of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide in vivo.
Méthodes De Synthèse
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethyl-3-oxolane with acryloyl chloride. The resulting product is then purified through a series of chromatographic techniques to obtain pure N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has been extensively studied for its potential use in various scientific research applications. One of the primary uses of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is in the study of ion channels, specifically the TRPV1 ion channel. N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has been found to modulate the activity of the TRPV1 channel, which has implications for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
N-(2,4,5-trimethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-9(12)11-10-6(2)7(3)13-8(10)4/h5-8,10H,1H2,2-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDISIAOEUSLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1NC(=O)C=C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)
![N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883962.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2883968.png)
![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)
![4-[1-Methyl-1-(1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B2883975.png)
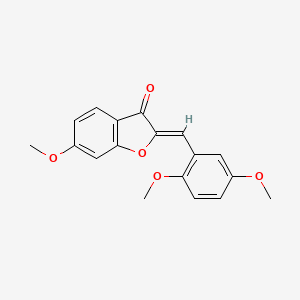
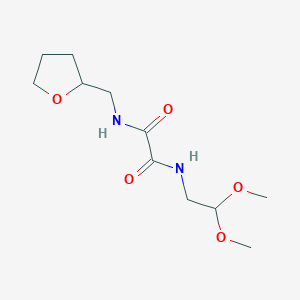
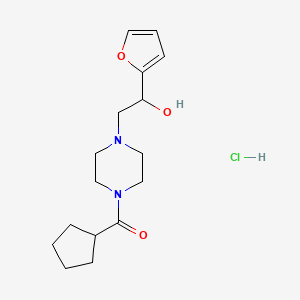
![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

